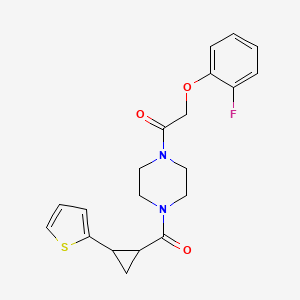

2-(2-Fluorophenoxy)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Beschreibung

This compound features a piperazine core substituted with a 2-(thiophen-2-yl)cyclopropanecarbonyl group and a 2-fluorophenoxy-ethanone moiety. Piperazine derivatives are widely explored for diverse pharmacological activities, including antipsychotic, antiproliferative, and antifungal effects . The structural complexity of this compound suggests tailored interactions with biological targets, warranting detailed comparison with analogues.

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-4-1-2-5-17(16)26-13-19(24)22-7-9-23(10-8-22)20(25)15-12-14(15)18-6-3-11-27-18/h1-6,11,14-15H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWERZJHDJCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)COC2=CC=CC=C2F)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenoxy group, and the attachment of the thiophen-2-yl cyclopropanecarbonyl moiety. Each step requires specific reagents and conditions, such as:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.

Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol and appropriate leaving groups.

Attachment of the Thiophen-2-yl Cyclopropanecarbonyl Moiety: This can be done through coupling reactions, such as using thiophene derivatives and cyclopropanecarbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its target pathways.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethyl group in MK47 increases hydrophobicity (logP ~3.5), whereas the target’s fluorophenoxy group (logP ~2.8) balances solubility and membrane permeability .

Research Findings and Implications

- QSAR Insights: Electron-withdrawing groups (e.g., -CF₃, -Cl) correlate with enhanced antidopaminergic activity in biphenyl-piperazine derivatives . The target’s fluorophenoxy group may similarly modulate receptor interactions.

- Crystallographic Data: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone adopt planar conformations, suggesting that the target’s cyclopropane ring may enforce non-planar geometries for selective binding .

- Synthetic Challenges : The cyclopropanecarbonyl group in the target compound may require controlled reaction conditions to avoid ring strain-induced side reactions .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2-Fluorophenoxy)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the cyclopropane moiety : Thiophene-substituted cyclopropanecarbonyl intermediates are prepared via [2+1] cycloaddition reactions using carbene precursors.

Piperazine functionalization : The piperazine ring is acylated with the cyclopropanecarbonyl group under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) .

Coupling of fluorophenoxy ethanone : The final step involves nucleophilic substitution or coupling reactions between the piperazine intermediate and 2-(2-fluorophenoxy)acetic acid derivatives.

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during coupling reactions .

- Temperature control : Exothermic steps (e.g., acylation) require cooling (0–5°C) to minimize side reactions .

- Catalysts : K₂CO₃ or Et₃N are often used to deprotonate intermediates and accelerate reaction rates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of fluorophenyl (δ 7.0–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and cyclopropane protons (δ 1.2–1.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 445.2 [M+H]⁺) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL software) resolves bond lengths and angles, confirming the cyclopropane geometry and piperazine conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the nucleophilicity of intermediates during coupling?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve reaction kinetics .

- Base strength : Stronger bases (e.g., NaH) increase deprotonation efficiency of piperazine NH groups .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Example : In , coupling with chloroacetic chloride in CH₂Cl₂ at 0°C achieved 90% yield by minimizing thermal degradation .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

| Modification | Impact on Activity | Example (Evidence) |

|---|---|---|

| Fluorophenyl → Chlorophenyl | Increased lipophilicity enhances membrane permeability but may reduce target specificity . | Analog in showed higher antimicrobial activity . |

| Thiophene → Pyridine | Altered π-π stacking interactions with receptors, affecting binding affinity . | Pyridine analogs in exhibited lower IC₅₀ values . |

| Cyclopropane ring expansion | Reduced steric strain improves metabolic stability but may decrease potency . | Cyclobutane analogs in showed prolonged half-life . |

Q. How can contradictions in bioactivity data between structural analogs be resolved?

Methodological Answer: Contradictions arise from assay variability or divergent pharmacokinetic properties. Resolution strategies:

Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and protocols .

Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by substituent effects .

Pharmacokinetic profiling : Compare logP, plasma protein binding, and metabolic clearance rates to contextualize in vitro vs. in vivo results .

Case study : In , fluorophenyl analogs exhibited higher in vitro potency but lower bioavailability than chlorophenyl derivatives due to increased metabolic oxidation .

Q. What advanced techniques are recommended for studying intermolecular interactions in crystalline forms?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-stacking) using CrystalExplorer .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions affecting solubility .

- Electron Density Maps : High-resolution X-ray data (e.g., 0.8 Å) reveal charge density distributions critical for understanding packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.